molecular formula C17H32N2O7S B2924203 8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate CAS No. 2177258-86-3

8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate

Cat. No.: B2924203
CAS No.: 2177258-86-3
M. Wt: 408.51
InChI Key: WGIAXEKADWJNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate is a spirocyclic compound featuring a bicyclic core (spiro[4.5]decane) with two nitrogen atoms (2,8-diaza) and dual carboxylate ester groups at positions 3 and 8. The tert-butyl and ethyl substituents enhance steric bulk and influence solubility, while the mesylate (methanesulfonate) counterion improves crystallinity and stability.

Properties

IUPAC Name

8-O-tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4.CH4O3S/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4;1-5(2,3)4/h12,17H,5-11H2,1-4H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIAXEKADWJNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors followed by esterification and mesylation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate is used to study enzyme inhibition and receptor binding. It can serve as a probe to investigate biological pathways and interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism by which 8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related diazaspiro[4.5]decane derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Properties Applications References
8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate (Target) Not Available C17H28N2O6S (estimated) ~404.48 (estimated) tert-butyl (position 8), ethyl (position 3), mesylate counterion Enhanced solubility (mesylate salt), high steric bulk Pharmaceutical intermediate Inferred
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate 1824204-91-2 C14H26N2O3 270.37 tert-butyl (position 8), hydroxymethyl (position 3) Moderate hydrophilicity (hydroxymethyl group), TPSA: ~64 Ų Organic synthesis, ligand development
Benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate Not Available C18H24N2O2 (estimated) ~300.40 (estimated) benzyl (position 2), ethyl (position 8) High lipophilicity (benzyl group), 99% purity Organic chemicals, catalysis
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C13H24N2O2 240.34 tert-butyl (position 2), unsubstituted position 8 TPSA: 55.96 Ų, Log S (solubility): -2.52, moderate GI absorption Drug discovery scaffolds

Key Findings:

Substituent Effects :

  • The target compound ’s dual carboxylate esters and mesylate counterion likely enhance aqueous solubility compared to analogs like benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate, which lacks ionic character .
  • The hydroxymethyl group in tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate increases polarity (TPSA ~64 Ų), making it more suitable for polar interactions in drug-receptor binding .

Molecular Weight and Bioavailability :

  • The target compound ’s higher molecular weight (~404.48) may reduce blood-brain barrier (BBB) penetration compared to tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (MW 240.34), which has favorable Log S (-2.52) for passive diffusion .

Synthetic Accessibility :

  • The target compound ’s synthesis likely involves multi-step functionalization (e.g., esterification, salt formation), similar to tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate’s protocol using Hunig’s base and CH2Cl2 .

Applications :

  • Benzyl derivatives (e.g., benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate) are prioritized in catalysis due to their lipophilicity, whereas mesylate salts (target compound) are favored in pharmaceuticals for improved stability .

Q & A

Q. How can reproducibility challenges in multi-step syntheses be systematically addressed?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for intermediate detection). Standardize protocols using flow chemistry to enhance control over reaction parameters. Document deviations via electronic lab notebooks (ELNs) with metadata tagging for traceability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.